molecular formula C9H9BrN2 B1450581 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine CAS No. 1545482-60-7

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine

Cat. No.: B1450581
CAS No.: 1545482-60-7
M. Wt: 225.08 g/mol
InChI Key: RRFZTCIUFBZFEE-UHFFFAOYSA-N
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Description

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The presence of bromine and methyl groups in the structure enhances its reactivity and potential for various chemical transformations.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with various biological targets.

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) . This suggests that these compounds may interact with their targets to inhibit the growth of these bacteria.

Biochemical Pathways

Given the reported anti-tuberculosis activity of imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may interfere with the biochemical pathways essential for the survival and replication of tuberculosis bacteria.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues, q203, has been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting that 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine may have similar properties.

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tuberculosis activity against replicating and non-replicating tuberculosis bacteria , suggesting that these compounds may have a bactericidal or bacteriostatic effect.

Biochemical Analysis

Biochemical Properties

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as DNA and proteins. This binding can lead to changes in the structure and function of these biomolecules, resulting in altered cellular processes. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in signal transduction pathways . This inhibition can lead to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can influence metabolic flux and metabolite levels within cells. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a key role in its cellular uptake and distribution . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions for 4-6 hours . Another approach involves microwave irradiation, which offers a more efficient and straightforward method for preparing imidazo-pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

Biochemical Properties

The compound exhibits significant biochemical activity through its interactions with various enzymes and proteins. Key biochemical properties include:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can modulate essential cellular processes such as proliferation, differentiation, and apoptosis.
  • Apoptosis Induction : In cancer cell lines, this compound can induce apoptosis by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals.

Scientific Research Applications

Chemistry :

  • Used as a building block for the synthesis of more complex molecules. Its unique structural features allow for the development of new compounds with desired biological activities.

Biology :

  • Investigated for its potential as an antimicrobial and antiviral agent. Recent studies have shown promising results against various bacterial strains.

Medicine :

  • Explored for its anticancer properties and as a potential treatment for tuberculosis. The compound has demonstrated cytotoxic effects against several cancer cell lines comparable to established chemotherapeutics.

Industry :

  • Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals. Its reactivity makes it a valuable intermediate in organic synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridineKlebsiella pneumoniae ATCC 43523.6
Other related compoundsKlebsiella pneumoniae ATCC 43523.0

The presence of bromine at specific positions significantly influences the antibacterial potency of these compounds.

Case Studies

Several case studies have investigated the biological activity of this compound in various contexts:

  • Anti-Tuberculosis Activity : A study reported that bromo-substituted imidazopyridines exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 0.03 to 5.0 μM.
  • Cytotoxicity Studies : The cytotoxic effects were evaluated against various cancer cell lines. The compound displayed notable growth-inhibitory effects comparable to established chemotherapeutics like doxorubicin.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various fields of scientific research and industrial applications.

Biological Activity

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine (Br-DMIP) is a heterocyclic compound that has garnered attention in biochemical research due to its significant biological activities. This article delves into its interactions with various biological systems, mechanisms of action, and implications for pharmacology and toxicology.

Br-DMIP is synthesized through multi-step organic reactions, often involving microwave irradiation techniques that enhance yield and purity. The bromine substituent at the 6-position is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets .

Biochemical Interactions

Cytochrome P450 Inhibition
One of the most notable biological activities of Br-DMIP is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is pivotal in drug metabolism, and its inhibition can lead to significant drug-drug interactions. Studies have shown that Br-DMIP can alter the metabolic clearance of co-administered drugs, raising concerns about potential toxicity and efficacy .

Gene Expression Modulation
Br-DMIP has been shown to influence gene expression related to oxidative stress and inflammation. This modulation can impact various cellular processes, including apoptosis and cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .

Cellular Effects

Br-DMIP affects multiple cell types by altering cellular signaling pathways and metabolic processes. For instance, it has been demonstrated to induce apoptosis in cancer cell lines through the activation of specific kinases involved in signal transduction .

Table 1: Summary of Biological Activities

Activity TypeDescription
Cytochrome P450 InhibitionInhibits CYP1A2 affecting drug metabolism
Gene ExpressionAlters genes related to oxidative stress and inflammation
Apoptosis InductionInduces apoptosis in various cancer cell lines
Antimicrobial ActivityExhibits activity against Gram-positive and Gram-negative bacteria

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Br-DMIP. It has shown significant activity against several bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The Minimum Inhibitory Concentrations (MICs) range from 1 to 16 µg/mL, indicating its potential as a therapeutic agent against infections .

Case Studies

  • Anticancer Properties
    A study evaluated Br-DMIP's effects on various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics, suggesting its utility in cancer treatment .
  • Toxicological Assessments
    Toxicity studies indicate that while low doses of Br-DMIP exhibit minimal adverse effects, higher concentrations can lead to cellular damage and apoptosis. This dose-dependent response underscores the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Br-DMIP is primarily metabolized by cytochrome P450 enzymes into various metabolites that may retain or alter the parent compound's biological activity. Understanding these metabolic pathways is essential for predicting its pharmacokinetics and potential interactions with other drugs .

Properties

IUPAC Name

6-bromo-3,5-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-5-11-9-4-3-8(10)7(2)12(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFZTCIUFBZFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C(=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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